molecular formula C23H25ClN2O2 B10934655 ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate

ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10934655
M. Wt: 396.9 g/mol
InChI Key: NWKODJDZLRPXAS-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro and dimethylphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of stereoselective biotechnology methods in enzymatic reactions. These methods are often employed to produce pharmacologically valuable products .

Chemical Reactions Analysis

Types of Re:

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

ethyl 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C23H25ClN2O2/c1-6-28-20(27)13-26-23(19-10-8-15(3)17(5)12-19)21(24)22(25-26)18-9-7-14(2)16(4)11-18/h7-12H,6,13H2,1-5H3

InChI Key

NWKODJDZLRPXAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC(=C(C=C2)C)C)Cl)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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